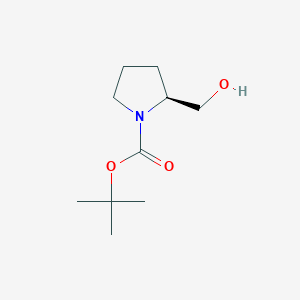

(S)-(-)-N-Boc-prolinol

描述

The exact mass of the compound N-Boc-L-prolinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349181 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69610-40-8 | |

| Record name | N-Boc-L-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N-Boc-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of N-Boc-L-prolinol, a chiral building block essential in organic synthesis and pharmaceutical development. This document compiles critical data from various sources and outlines the fundamental experimental methodologies for their determination, ensuring a comprehensive resource for laboratory and research applications.

Core Physical and Chemical Properties

N-Boc-L-prolinol, systematically named (S)-1-Boc-2-pyrrolidinemethanol, is a white crystalline solid at room temperature.[1][2] Its chemical structure consists of a pyrrolidine ring with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration makes it a valuable chiral intermediate in the synthesis of a variety of complex molecules.[2]

Quantitative Data Summary

The key physical properties of N-Boc-L-prolinol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][4] |

| Molecular Weight | 201.26 g/mol | [3][4] |

| Melting Point | 58-66 °C | [1][5] |

| 62-64 °C (lit.) | [3][5] | |

| 60-64 °C | [6] | |

| Appearance | White crystalline powder/solid | [1][2] |

| Optical Rotation | [α]₂₁/D -48° (c=1.3 in chloroform) | [3] |

| [α]₂₅/D -46.0 to -52.0° (c=1.3 in CHCl₃) | [1] | |

| [α] -52° (c=1, CHCl₃) | [5][6] | |

| Solubility | Soluble in chloroform, methanol. Slightly soluble in water. | [2][7][8] |

| Boiling Point | 150 °C / 4 mmHg | [5][8] |

| 289.5°C at 760 mmHg | [6] | |

| Density | 1.084 g/cm³ (estimate) | [6] |

| 1.0948 (rough estimate) | [5][8] | |

| Refractive Index | -55 ° (C=5, MeOH) | [5][8] |

| CAS Number | 69610-40-8 | [1][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like N-Boc-L-prolinol.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[10]

Methodology: Capillary Method

A common and straightforward technique for melting point determination is the capillary method.[11]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube, sealed at one end.[10] The sample height should be 2-4 mm for accurate results.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing scope.[10]

-

Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be used to determine an approximate melting range.[9][10][12] Subsequently, a new sample is heated slowly (1-2 °C/min) as the temperature approaches the expected melting point.[12]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[12]

Optical Rotation Measurement

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a fundamental property of optically active molecules.[13][14]

Methodology: Polarimetry

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a specific mass of the sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform for N-Boc-L-prolinol).[15][16]

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.[16]

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[15][16] The observed angle of rotation (α) is then measured.[16][17]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[15][16] [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[18][19][20]

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] An internal standard, such as tetramethylsilane (TMS), is often added.[21] The solution is then transferred to an NMR tube.[18][21]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum provides information on the number of different types of protons, their chemical shifts (environments), and their coupling patterns (connectivity).[22] For ¹³C NMR, the spectrum shows the different types of carbon atoms in the molecule.[22] Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[11]

-

Spectral Interpretation: The resulting spectra are analyzed to elucidate the molecular structure. Chemical shifts, integration (for ¹H NMR), and coupling constants are key parameters in this analysis.[22]

Visualizations

Synthesis Workflow of N-Boc-L-prolinol

The following diagram illustrates a typical synthetic route for the preparation of N-Boc-L-prolinol from L-prolinol.

Caption: A generalized workflow for the synthesis of N-Boc-L-prolinol.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of using different analytical techniques to characterize N-Boc-L-prolinol.

Caption: Logical workflow for the physical characterization of N-Boc-L-prolinol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]

- 4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]

- 6. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]

- 7. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]

- 8. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. southalabama.edu [southalabama.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. digicollections.net [digicollections.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. benchchem.com [benchchem.com]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. scribd.com [scribd.com]

- 21. web.mit.edu [web.mit.edu]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

(S)-(-)-N-Boc-prolinol molecular weight and formula

An In-depth Technical Guide to (S)-(-)-N-Boc-prolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in organic synthesis and pharmaceutical research. This document details its chemical properties, a generalized synthesis protocol, and its applications, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as N-Boc-L-prolinol, is a derivative of the amino acid L-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step synthetic routes.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 201.26 g/mol | [1][2][3] |

| CAS Number | 69610-40-8 | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 62-64 °C | [1] |

| Synonyms | (S)-1-Boc-2-pyrrolidinemethanol, N-tert-butoxycarbonyl-L-prolinol | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amine group of L-prolinol. This process is a foundational reaction in organic synthesis, particularly in peptide chemistry and the development of chiral molecules.

Generalized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of Boc-protection of amino alcohols.

Materials:

-

L-prolinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (brine) aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: Dissolve L-prolinol in the chosen solvent in a reaction flask. If a base like triethylamine is used, it is added to this solution.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the solution. The reaction is often performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature.[4]

-

Reaction Monitoring: Stir the reaction mixture for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the solvent may be removed under reduced pressure.

-

The residue is then redissolved in an organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with a mild acid (like saturated citric acid solution) to remove any unreacted amine and base, followed by water and then brine.[5]

-

The organic phase is dried over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.[5]

-

-

Purification:

-

After drying, the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.[1]

-

Role in Synthetic Pathways

This compound is a valuable intermediate in the synthesis of more complex molecules. Its protected amine and free hydroxyl group allow for selective chemical transformations.

Caption: Synthetic workflow of this compound and its subsequent use.

Applications in Research and Drug Development

This compound serves as a critical chiral building block in the synthesis of a variety of biologically active molecules.[1] Its stereochemical integrity is vital for the efficacy and safety of the final pharmaceutical products.[6]

-

Chiral Intermediates: It is widely used in the synthesis of other important chiral molecules such as β-amino sulfides and β-amino thiols, which are precursors to numerous active pharmaceutical ingredients (APIs).[1][6]

-

Peptide Synthesis: In the realm of peptide chemistry, this compound is a valuable intermediate.[6] The Boc protecting group allows for controlled, stepwise addition to a peptide chain, while the inherent structure of the prolinol moiety can induce specific secondary structures like β-turns.[7]

-

Development of Novel Therapeutics: this compound is a precursor for novel nicotinic acetylcholine receptor ligands, which are under investigation for their potential as cognition-enhancing agents.[1][6] It has also been utilized in the synthesis of antiviral and anticoagulant drugs.[1] The use of amino acid derivatives like this compound is a strategy in prodrug development to enhance bioavailability and stability.[]

References

Solubility Profile of N-Boc-L-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-L-prolinol in various organic solvents. Understanding the solubility characteristics of this critical chiral building block is paramount for its effective use in organic synthesis, pharmaceutical research, and drug development. This document compiles available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates a key synthetic pathway.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in solution. It is influenced by a variety of factors including the chemical structure of the solute and solvent, temperature, pressure, and the presence of other substances. The principle of "like dissolves like" is a key concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. N-Boc-L-prolinol, with its protected amine, hydroxyl group, and pyrrolidine ring, exhibits a moderate polarity that influences its solubility across a range of organic solvents.

Solubility Data for N-Boc-L-prolinol

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for N-Boc-L-prolinol in the public domain. However, qualitative assessments from various sources provide valuable insights into its solubility profile.

Table 1: Qualitative Solubility of N-Boc-L-prolinol

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Water | Slightly Soluble[1][2] / Insoluble[1][2] |

Note: Conflicting reports exist for the solubility of N-Boc-L-prolinol in water, suggesting its solubility is limited and may be sensitive to experimental conditions.

Reference Data: Solubility of N-Boc-L-proline

For the benefit of researchers, this guide includes quantitative solubility data for the closely related compound, N-Boc-L-proline. This data, obtained through the static gravimetric method, can serve as a useful reference point for estimating the solubility behavior of N-Boc-L-prolinol, though direct extrapolation should be done with caution due to the structural difference (alcohol vs. carboxylic acid).

Table 2: Quantitative Solubility of N-Boc-L-proline in Various Solvents [3][4]

| Solvent | Solubility (mole fraction) at 298.15 K (25 °C) |

| Methanol | 0.3852 |

| Ethanol | 0.2936 |

| Isopropyl alcohol | 0.2965 |

| n-Propyl alcohol | 0.2813 |

| Isobutyl alcohol | 0.2214 |

| n-Butyl alcohol | 0.2357 |

| sec-Butyl alcohol | 0.3098 |

| Dichloromethane (DCM) | 0.4135 |

| Acetone | 0.3786 |

| Butanone | 0.3217 |

| Methyl acetate | 0.2874 |

| Ethyl acetate | 0.2543 |

| Acetonitrile | 0.1876 |

| Water | 0.0432 |

Table 3: Approximate Solubility of N-Boc-L-proline at Room Temperature [5]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~15 |

| Dimethyl sulfoxide (DMSO) | ~15 |

| Dimethylformamide (DMF) | ~20 |

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like N-Boc-L-prolinol in an organic solvent, based on the protocol used for N-Boc-L-proline.[3][4]

Objective: To determine the equilibrium solubility of N-Boc-L-prolinol in a given solvent at a specific temperature.

Materials and Equipment:

-

N-Boc-L-prolinol (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (readability ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Sample vials

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature.

-

Sample Preparation: An excess amount of N-Boc-L-prolinol is added to a known mass of the selected solvent in the glass vessel.

-

Equilibration: The suspension is continuously stirred at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the optimal equilibration time.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle for at least 30 minutes. A sample of the supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Mass Determination: The mass of the collected clear solution is determined using the analytical balance.

-

Solvent Evaporation: The collected solution is transferred to a pre-weighed vial and dried in an oven at a suitable temperature until a constant weight of the dissolved N-Boc-L-prolinol is obtained.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved N-Boc-L-prolinol

-

M₁ is the molar mass of N-Boc-L-prolinol

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Synthesis Workflow: N-Boc Protection of L-prolinol

The N-Boc protection of L-prolinol is a fundamental reaction for the utilization of this chiral building block in further synthetic steps. The following diagram illustrates a typical experimental workflow for this transformation.[6]

This guide serves as a foundational resource for professionals working with N-Boc-L-prolinol. While quantitative solubility data remains an area for future investigation, the provided qualitative information, reference data for a related compound, and detailed experimental protocol offer a strong basis for handling this important chemical intermediate.

References

- 1. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]

- 2. 69610-40-8 CAS MSDS (BOC-L-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Data for (S)-(-)-N-Boc-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-(-)-N-Boc-prolinol. Due to the limited availability of a complete, publicly accessible raw dataset for this compound, this guide presents spectroscopic data derived from a closely related N-Boc-proline-containing dipeptide, N-Boc-L-proline-L-alanine-OMe, as reported in a peer-reviewed publication. This information is supplemented with a detailed, standard experimental protocol for the acquisition of such data for small organic molecules.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for clear reference in the subsequent data tables.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the N-Boc-proline moiety within N-Boc-L-proline-L-alanine-OMe, recorded in deuterated chloroform (CDCl₃). This data serves as a close approximation for this compound.

¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | m | 1H | H2 |

| 3.58 - 3.69 | m | 2H | H5 |

| 1.83 - 2.20 | m | 4H | H3, H4 |

| ~3.70 | m | 2H | H6 |

| 1.33 | s | 9H | H9, H10, H11 |

¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.4 | C7 |

| 79.6 | C8 |

| ~63.5 | C2 |

| ~58.7 | C6 |

| 46.9 | C5 |

| 28.6 | C3 |

| 28.0 | C9, C10, C11 |

| 24.6 | C4 |

Experimental Protocols

A standard protocol for the acquisition of NMR data for a small organic molecule like this compound is detailed below.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Ensure the solution is clear and homogeneous before placing it in the spectrometer.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR spectra.

Caption: General workflow for NMR data acquisition and processing.

Typical Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and the solvent signal (CDCl₃ at 77.16 ppm) for ¹³C.

For ¹H NMR:

-

Pulse Sequence: Standard single-pulse (zg)

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

For ¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

Data Interpretation and Significance

The provided NMR data is crucial for the structural verification of this compound and its derivatives. The chemical shifts and coupling patterns are indicative of the electronic environment of each nucleus, confirming the presence of the Boc-protecting group, the pyrrolidine ring, and the hydroxymethyl substituent. This information is vital for quality control in synthetic processes and for understanding the conformational behavior of this molecule in solution, which is of significant interest in drug design and development where proline and its analogues are common structural motifs.

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability of Enantiomerically Pure N-Boc-prolinol

For researchers, scientists, and drug development professionals, the procurement of enantiomerically pure chiral building blocks is a critical starting point for the synthesis of complex molecular targets. N-Boc-prolinol, in both its (S)- and (R)-enantiomeric forms, stands out as a versatile and valuable intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

Enantiomerically pure N-Boc-prolinol is readily available from a variety of chemical suppliers. The (S)-enantiomer, also known as N-Boc-L-prolinol, is the more commonly utilized and thus more widely available form. However, the (R)-enantiomer (N-Boc-D-prolinol) is also commercially accessible for applications requiring the opposite stereochemistry. Below is a summary of typical product specifications and representative suppliers.

| Product Name | Enantiomer | CAS Number | Typical Purity | Physical Form | Representative Suppliers |

| N-Boc-prolinol | (S)- or L- | 69610-40-8 | >98% | White to off-white solid | Sigma-Aldrich, TCI Chemicals, Chem-Impex, BLD Pharm |

| N-Boc-prolinol | (R)- or D- | 84434-53-7 | >98% | White to off-white solid | MedChemExpress, Sigma-Aldrich, TCI Chemicals |

Note: Pricing is subject to change and varies based on quantity and supplier. Please consult individual supplier websites for current pricing.

Synthetic Routes to Enantiomerically Pure N-Boc-prolinol

The synthesis of enantiomerically pure N-Boc-prolinol is typically achieved through a two-step process starting from the corresponding enantiomer of the amino acid proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol: Synthesis of (S)-N-Boc-prolinol

Step 1: Synthesis of (S)-N-Boc-proline

This procedure involves the protection of the amine group of L-proline using di-tert-butyl dicarbonate (Boc)₂O.

-

Materials: L-proline, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), citric acid solution (saturated), sodium chloride solution (saturated), magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture and stir at room temperature for 2.5 hours. The reaction progress can be monitored by TLC.

-

Upon completion, wash the organic phase sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-proline as a white solid.

-

Step 2: Reduction of (S)-N-Boc-proline to (S)-N-Boc-prolinol

This step involves the reduction of the carboxylic acid of N-Boc-proline to the corresponding alcohol. A common method employs borane dimethyl sulfide complex (BMS).

-

Materials: (S)-N-Boc-proline, borane dimethyl sulfide complex (BMS), tetrahydrofuran (THF, anhydrous), methanol, ethyl acetate, sodium bicarbonate solution (saturated), brine, sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve (S)-N-Boc-proline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (typically 1.5-2.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess BMS by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (S)-N-Boc-prolinol.

-

The synthesis of (R)-N-Boc-prolinol follows an analogous procedure starting from D-proline.

Caption: Synthetic workflow for enantiomerically pure N-Boc-prolinol.

Applications in Drug Development: The Case of Daclatasvir

Enantiomerically pure N-Boc-prolinol, particularly the (S)-enantiomer, is a key chiral building block in the synthesis of numerous pharmaceutical agents. A prominent example is its use in the synthesis of Daclatasvir, a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection.[1]

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional protein that plays a crucial role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.

The mechanism of action of Daclatasvir involves binding to the N-terminus of NS5A, which induces a conformational change in the protein. This structural alteration disrupts the normal function of NS5A, thereby inhibiting the formation of the viral replication complex and preventing the assembly of new virions. This ultimately leads to a halt in viral proliferation.

Caption: Mechanism of action of Daclatasvir in inhibiting the HCV life cycle.

Conclusion

Enantiomerically pure N-Boc-prolinol is a commercially accessible and synthetically versatile chiral building block with significant applications in drug discovery and development. Its role in the synthesis of complex antiviral agents like Daclatasvir highlights the importance of procuring high-quality, stereochemically defined starting materials. The well-established synthetic routes and the availability from multiple suppliers make N-Boc-prolinol a valuable tool for researchers and scientists working at the forefront of medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Boc Protecting Group in Prolinol Stability

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its application to chiral building blocks like prolinol is critical for preserving stereochemical integrity and enabling multi-step synthetic routes. This technical guide provides a comprehensive analysis of the role the Boc group plays in the stability of prolinol, detailing its chemical principles, stability profile under various conditions, and relevant experimental methodologies.

Core Principles: How the Boc Group Stabilizes Prolinol

Prolinol, a chiral amino alcohol derived from proline, possesses a reactive secondary amine.[1] The Boc group is installed to temporarily mask the nucleophilicity and basicity of this amine, thereby preventing unwanted side reactions during subsequent synthetic transformations.[2] This protection is fundamental to its utility as a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]

The stability of Boc-prolinol is governed by the chemical nature of the tert-butoxycarbonyl group itself. Key characteristics include:

-

Steric Hindrance: The bulky tert-butyl group provides significant steric shielding of the nitrogen atom, physically obstructing the approach of nucleophiles or bases.

-

Electronic Effects: The carbamate linkage withdraws electron density from the nitrogen, reducing its nucleophilicity and basicity.

-

Acid Lability: The Boc group is engineered for selective removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[][6]

-

Broad Orthogonal Stability: Crucially, the Boc group is stable under a wide range of conditions that are used to remove other protecting groups. It is resistant to basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[][7]

This unique stability profile allows for precise, sequential chemical modifications at other parts of a molecule without disturbing the protected prolinol core.

Caption: Structure of Boc-L-prolinol and the role of the Boc group.

Quantitative Stability Data

While specific forced degradation studies on Boc-prolinol are not extensively detailed in the reviewed literature, its stability, particularly in biological environments, can be effectively inferred from studies on closely related structures. A key study investigated the enzymatic stability of Boc-proline-containing monoamines, which serve as excellent surrogates for understanding the resilience of the Boc-prolinol scaffold.

The data demonstrates the exceptional stability of the Boc-proline linkage in the presence of various enzymes, including those found in blood plasma. This suggests that Boc-prolinol would be highly stable in biological media, a critical attribute for its use in prodrugs and other pharmaceutical applications.[8]

Table 1: Enzymatic Stability of Boc-Proline Derivatives [8]

| Substrate | Enzyme/Medium | Incubation Time (min) | Remaining Compound (%) |

| Boc-Pro-DA | Carboxypeptidase Y | 180 | > 95% |

| Leucine aminopeptidase | 180 | > 95% | |

| Carboxypeptidase B | 180 | > 95% | |

| Blood Plasma | 180 | > 95% | |

| Boc-Pro-5HT | Carboxypeptidase Y | 180 | > 95% |

| Leucine aminopeptidase | 180 | > 95% | |

| Carboxypeptidase B | 180 | > 95% | |

| Blood Plasma | 180 | > 95% |

Data adapted from Biointerface Research in Applied Chemistry, 2022.[8] Boc-Pro-DA: N-Boc-L-prolyl-dopamine; Boc-Pro-5HT: N-Boc-L-prolyl-serotonin.

Degradation Pathway: Acid-Catalyzed Deprotection

The primary degradation pathway for Boc-prolinol is its cleavage under acidic conditions. This reaction is not typically considered degradation in a negative sense but is rather the intended method of deprotection. The process is highly efficient and proceeds through a well-established mechanism.

Caption: Acid-catalyzed deprotection mechanism of Boc-prolinol.

Experimental Protocols

Protocol for Synthesis of Boc-L-Prolinol

This protocol describes the synthesis of Boc-L-prolinol starting from L-proline, which involves reduction of the carboxylic acid to an alcohol followed by protection of the amine.

Step 1: Reduction of L-Proline to L-Prolinol [1]

-

Materials: L-proline, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Water, 15% Sodium hydroxide solution, Round-bottom flask, Reflux condenser, Magnetic stirrer, Ice bath.

-

Procedure:

-

Suspend LAH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly and carefully add L-proline in portions to the LAH suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield crude L-prolinol, which can be purified by distillation or chromatography.

-

Step 2: Boc-Protection of L-Prolinol

-

Materials: L-Prolinol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Triethylamine (TEA), Dichloromethane (DCM) or a Water/THF mixture, Magnetic stirrer.

-

Procedure:

-

Dissolve L-prolinol in the chosen solvent system (e.g., DCM with TEA, or a 2:1 mixture of H₂O/THF with NaOH).

-

Cool the solution to 0 °C.

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure to yield Boc-L-prolinol, which can be purified by crystallization or silica gel chromatography.

-

Caption: General experimental workflow for the synthesis of Boc-L-prolinol.

Protocol for Acid-Catalyzed Deprotection of Boc-L-Prolinol

This protocol outlines the standard procedure for removing the Boc group to liberate the free amine of prolinol.

-

Materials: Boc-L-prolinol, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Round-bottom flask, Magnetic stirrer, Ice bath.

-

Procedure:

-

Dissolve Boc-L-prolinol in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask and cool to 0 °C.

-

Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor for completion by TLC (typically 30-120 minutes).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Carefully neutralize the residue by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected prolinol.

-

Protocol for a Stability-Indicating HPLC Assay

This model protocol can be adapted to quantify the stability of Boc-prolinol under various stress conditions (e.g., pH, temperature, oxidation).

-

Objective: To separate and quantify Boc-prolinol from its potential degradation products (primarily prolinol).

-

Instrumentation & Column: An HPLC system with a UV or PDA detector. A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is generally suitable.[9]

-

Mobile Phase (Isocratic or Gradient): A mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to ensure separation of the more polar prolinol from the less polar Boc-prolinol.

-

Procedure:

-

Stress Sample Preparation: Prepare solutions of Boc-prolinol in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solution in a neutral buffer. Incubate samples for a defined period at a specific temperature (e.g., 40-60 °C).

-

Sample Analysis: At specified time points, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a known concentration with the mobile phase.

-

Chromatography: Inject the samples onto the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of Boc-prolinol and the appearance of new peaks (e.g., prolinol) over time. Calculate the percentage of remaining Boc-prolinol to determine its stability under each condition.[10]

-

Caption: Workflow for a stability-indicating HPLC assay.

References

- 1. Prolinol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 6. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Chiral Auxiliaries Derived from Prolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers, represent a powerful and reliable strategy.[1][2] Among the diverse array of available auxiliaries, those derived from the readily available and inexpensive amino acid proline have emerged as particularly versatile and effective tools.[1] Prolinol, the reduction product of proline, serves as a foundational building block for a variety of these auxiliaries, which have found widespread application in academia and the pharmaceutical industry for the synthesis of enantiomerically pure compounds.[1][2]

This technical guide provides a comprehensive overview of the synthesis, application, and mechanistic underpinnings of key chiral auxiliaries derived from prolinol. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of key chemical pathways.

Core Principles of Prolinol-Derived Chiral Auxiliaries

The fundamental concept behind the use of a chiral auxiliary is the covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter in a predictable manner.[1] Following the stereoselective reaction, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]

Prolinol-derived auxiliaries exert their stereocontrol primarily through the formation of rigid, chelated transition states.[1] The pyrrolidine ring of the prolinol backbone, along with its hydroxyl or a derivatized functional group, can coordinate to a metal center (in the case of metal-mediated reactions) or create a sterically biased environment that directs the approach of an incoming reagent.[1] This pre-organization of the transition state is the key to achieving high levels of diastereoselectivity.

Synthesis of Prolinol-Derived Chiral Auxiliaries

The versatility of prolinol stems from the presence of two key functional groups, the secondary amine and the primary hydroxyl group, which can be readily modified to generate a diverse range of auxiliaries.

Prolinol Ethers: The SAMP and RAMP Hydrazones

Among the most well-established and widely utilized prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1] Developed by Enders and co-workers, these auxiliaries are particularly effective for the asymmetric α-alkylation of aldehydes and ketones.[1][2]

The synthesis of SAMP begins with the reduction of (S)-proline to (S)-prolinol, which is then O-methylated and subsequently converted to the corresponding hydrazine.[1]

Experimental Protocol: Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline

-

Step 1: Reduction of (S)-Proline to (S)-Prolinol. (S)-Proline is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). Careful, portion-wise addition of LiAlH₄ to a suspension of (S)-proline followed by heating at reflux is typically employed. After complete reaction, the mixture is cooled and quenched sequentially with water and aqueous sodium hydroxide to precipitate the aluminum salts, which are then filtered off. The filtrate is concentrated under reduced pressure to yield crude (S)-prolinol.

-

Step 2: N-Formylation of (S)-Prolinol. The crude (S)-prolinol is treated with methyl formate to protect the secondary amine as an N-formyl group.

-

Step 3: O-Methylation. The N-formyl-(S)-prolinol is then O-methylated using a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I) in THF.

-

Step 4: Hydrolysis of the N-Formyl Group. The N-formyl group is removed by acid hydrolysis, typically with aqueous hydrochloric acid.

-

Step 5: N-Nitrosation. The resulting secondary amine hydrochloride is treated with sodium nitrite (NaNO₂) in an aqueous acidic solution to form the N-nitrosamine.

-

Step 6: Reduction to the Hydrazine. The N-nitrosamine is reduced with LiAlH₄ in THF to afford SAMP. The final product is purified by distillation.

A detailed, step-by-step procedure for the synthesis of SAMP has been published in Organic Syntheses, providing a reliable and scalable protocol.

Diagram: Synthesis of SAMP from (S)-Proline

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Proline-Based Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

L-proline, a simple and naturally occurring amino acid, has emerged as a powerful and versatile catalyst in modern organic synthesis. Its ability to facilitate a wide range of asymmetric transformations with high efficiency and stereoselectivity has revolutionized the field of organocatalysis, offering a greener and more sustainable alternative to traditional metal-based catalysts. This technical guide provides an in-depth exploration of the fundamental principles of proline-based organocatalysis, focusing on its core mechanisms, key applications in the synthesis of complex molecules, and detailed experimental protocols.

Core Principles: The Dual Role of Proline

The catalytic prowess of L-proline stems from its unique bifunctional nature. The secondary amine acts as a nucleophile (Lewis base) to activate carbonyl compounds, while the carboxylic acid moiety functions as a Brønsted acid, participating in proton transfer and stabilizing transition states. This dual activation strategy is central to the catalytic cycle of many proline-mediated reactions.

The primary mechanistic pathways involve the formation of key intermediates:

-

Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond.

-

Iminium Catalysis: In reactions involving α,β-unsaturated carbonyl compounds, proline can form an iminium ion intermediate, which lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

The stereochemical outcome of these reactions is largely governed by the formation of a well-defined transition state, often rationalized by the Zimmerman-Traxler model, where the bulky substituents orient themselves in a pseudo-equatorial position to minimize steric interactions, leading to high diastereo- and enantioselectivity.[1]

Key Asymmetric Transformations

Proline and its derivatives have proven to be exceptional catalysts for a variety of fundamental carbon-carbon bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.

The Proline-Catalyzed Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. L-proline catalyzes the direct aldol reaction between ketones and aldehydes with high enantioselectivity. The catalytic cycle, as illustrated below, proceeds through an enamine intermediate.

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Quantitative Data for Proline-Catalyzed Aldol Reactions:

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 4 | 99 | 95:5 | 96 | [2] |

| 2 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO/Acetone (4:1) | 4 | 68 | - | 76 | [2] |

| 3 | Cyclohexanone | Benzaldehyde | L-Proline (10) | MeOH/H₂O (2:1) | 47 | 78 | 90:10 | 95 | [2] |

| 4 | Acetone | Isovaleraldehyde | L-Proline (20) | Acetone | 24 | 77 | - | 93 | [3] |

The Proline-Catalyzed Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules.[4] L-proline effectively catalyzes the asymmetric Mannich reaction of a ketone, an aldehyde, and an amine.

Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.

Quantitative Data for Proline-Catalyzed Mannich Reactions:

| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Acetone | Formaldehyde | p-Anisidine | L-Proline (20) | DMSO | 12 | 50 | - | 94 | [5] |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | L-Proline (20) | DMSO | 24 | 95 | 95:5 | 99 | [6] |

| 3 | Acetone | Benzaldehyde | p-Anisidine | L-Proline (20) | Dioxane | 48 | 68 | - | 96 | [6] |

| 4 | Propanal | N-Boc-imine | - | L-Proline (20) | CH₃CN | 3 | 85 | 95:5 | >99 | [7] |

The Proline-Catalyzed Michael Addition

The Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. L-proline catalyzes the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and enones, providing access to chiral γ-nitro ketones and 1,5-dicarbonyl compounds.

Caption: Catalytic cycle of the proline-catalyzed Michael addition.

Quantitative Data for Proline-Catalyzed Michael Additions:

| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (20) | Toluene | 120 | 97 | 96:4 | 98 | [7] |

| 2 | Acetone | trans-β-Nitrostyrene | L-Proline (20) | Neat | 24 | 95 | - | 23 | [3] |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (5) | [bmim]PF₆ | 14 | 76 | - | 0.8 | [8] |

| 4 | Pentanal | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 20 | 94 | 94:6 | - | [9] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of proline-based organocatalysis in a research setting. Below are representative protocols for the three key reactions.

General Procedure for the Proline-Catalyzed Aldol Reaction

To a stirred solution of the catalyst (10–20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and ketone (1.25 mmol) are added, in the presence of an additive (10 mol%) if required, at a temperature ranging from -10 to 25 °C.[1] The solution is stirred for 24–72 hours.[1] The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL).[1] The combined organic layers are washed with water and dried over MgSO₄.[1] After evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the aldol product.[1] The enantiomeric excess (ee) of the product is determined by HPLC analysis on a chiral column.[1]

General Procedure for the Proline-Catalyzed Mannich Reaction

Three-Component Reaction: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).[4] Add the solvent system, which can be a mixture like DMSO/ketone (e.g., 4:1, 10 mL total) or simply the neat ketone.[4] Add the (S)-proline catalyst (10-20 mol%) to the mixture.[4] Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[4] Upon completion, quench the reaction with deionized water and extract the mixture with diethyl ether (3 x 50 mL).[4] Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[4] Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).[4]

General Procedure for the Proline-Catalyzed Michael Addition

To a solution of the trans-β-nitrostyrene (0.3 mmol), ketone (5 equivalents), and DL-Proline (20 mol%) in dichloromethane (0.1 M), the reaction mixture is stirred at ambient temperature.[10] The reaction progress is monitored by TLC.[10] After completion (approximately 12 hours), ethyl acetate (0.2 mL) is added to the reaction product.[10] This solution is washed twice with water (2 x 1.0 mL), dried over anhydrous magnesium sulfate, and concentrated to yield the desired product.[10] The product is then purified by chromatography on a silica gel column eluted with a mixture of hexanes and ethyl acetate (5:1).[10]

Workflow for Optimization of Proline-Catalyzed Reactions

Achieving optimal results in proline-based organocatalysis often requires a systematic approach to reaction optimization. The following workflow outlines the key parameters to consider.

Caption: A general workflow for the optimization of proline-catalyzed reactions.

Conclusion and Future Outlook

Proline-based organocatalysis has firmly established itself as a powerful tool in asymmetric synthesis, providing access to a wide array of chiral molecules with high stereocontrol. Its operational simplicity, low cost, and environmentally benign nature make it an attractive methodology for both academic research and industrial applications, particularly in the development of new pharmaceuticals. Future research in this field is likely to focus on expanding the scope of proline-catalyzed reactions to new substrates and transformations, developing more active and selective proline-derived catalysts, and applying these methods to the total synthesis of complex natural products and drug candidates. The continued exploration of the fundamental principles of proline catalysis will undoubtedly lead to further innovations and advancements in the field of organic chemistry.

References

- 1. Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(S)-(-)-N-Boc-prolinol: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-N-Boc-prolinol, a protected form of the chiral amino alcohol (S)-prolinol, stands as a cornerstone in modern asymmetric synthesis. Its rigid pyrrolidine framework and orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—provide a robust and versatile scaffold for the stereoselective construction of complex molecular architectures. This technical guide delves into the core features of this compound, detailing its properties, synthesis of key derivatives, and its critical role in the development of chiral catalysts and pharmaceutical agents.

Core Physicochemical Properties

This compound is a white crystalline solid, valued for its stability and solubility in a range of organic solvents. The tert-butoxycarbonyl (Boc) protecting group is pivotal to its utility, as it temporarily masks the nucleophilicity of the pyrrolidine nitrogen, allowing for selective reactions at the hydroxyl group. This protecting group is stable under various conditions but can be readily removed under acidic conditions, offering a versatile handle for synthetic manipulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| Melting Point | 62-64 °C | |

| Optical Activity | [α]₂₁/D -48° (c = 1.3 in chloroform) | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in chloroform, methanol, and water (slightly) | |

| CAS Number | 69610-40-8 |

Applications in Asymmetric Synthesis: A Gateway to Chiral Molecules

The primary application of this compound lies in its role as a precursor to a diverse array of chiral ligands, auxiliaries, and catalysts. The inherent chirality of the prolinol backbone is effectively transferred in these applications to control the stereochemical outcome of a wide range of chemical transformations.

Synthesis of Chiral Ligands and Organocatalysts

This compound is a key starting material for the synthesis of highly effective ligands for asymmetric catalysis. These ligands, upon coordination to a metal center, create a chiral environment that directs the stereoselective formation of one enantiomer of the product over the other.

This protocol outlines the synthesis of a key precursor to the Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the asymmetric reduction of ketones. The synthesis begins with the esterification of the closely related N-Boc-D-proline, followed by reaction with a Grignard reagent. A similar transformation can be envisioned starting from this compound via oxidation to the aldehyde followed by Grignard addition.

Step 1: Esterification of N-Boc-D-proline (Illustrative)

-

Dissolve N-Boc-D-proline (1.0 equiv.) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equiv.) dropwise over 1 hour while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester, which can be used in the next step without further purification.[1]

Step 2: Grignard Reaction

-

Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equiv., typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Dissolve the N-Boc-D-proline methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.

-

After the addition is complete, stir the mixture for 1.5 hours at 0 °C.

-

Warm the reaction to room temperature and then heat to reflux overnight.

-

Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.[1]

Step 3: Boc Deprotection

-

Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product into an organic solvent, dry, and concentrate to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.[1]

Caption: Synthesis of a CBS Catalyst Precursor.

Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction

The oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol, known as the CBS catalyst, is highly effective for the enantioselective reduction of prochiral ketones. The mechanism involves the formation of a chiral complex that directs the hydride transfer from a borane reagent to one face of the ketone.

The key steps in the CBS reduction mechanism are:

-

Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[2][3]

-

Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the chiral framework of the catalyst.[4][5]

-

Stereoselective Hydride Transfer: The coordinated borane then delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. The facial selectivity is dictated by the chiral environment of the catalyst.[2][5]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after workup, the chiral secondary alcohol is obtained. The CBS catalyst is regenerated and can enter another catalytic cycle.[2]

References

Methodological & Application

Synthesis of (S)-(-)-N-Boc-prolinol from L-proline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-(-)-N-Boc-prolinol, starting from the readily available amino acid, L-proline. The synthesis is a two-step process involving the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid functionality. This protocol offers a reliable and scalable method for producing high-purity this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds and chiral catalysts. Detailed experimental procedures, data presentation in tabular format, and a visual representation of the workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

This compound is a versatile chiral molecule widely employed in asymmetric synthesis. The presence of the pyrrolidine ring, a hydroxyl group, and the Boc-protecting group makes it a crucial intermediate for the synthesis of a variety of biologically active molecules and chiral ligands. Its applications range from the preparation of novel nicotinic acetylcholine receptor ligands to being a key component in the synthesis of antiviral agents. The straightforward and efficient synthesis from L-proline makes it an accessible and indispensable tool for chemists.

The synthetic route described herein involves two key transformations:

-

N-Boc Protection of L-proline: The secondary amine of L-proline is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This step yields N-Boc-L-proline.

-

Reduction of N-Boc-L-proline: The carboxylic acid of N-Boc-L-proline is reduced to the corresponding primary alcohol using a mixed anhydride method followed by reduction with sodium borohydride (NaBH₄). This method is a safer and more convenient alternative to reductions using pyrophoric reagents like lithium aluminum hydride (LAH).

Experimental Protocols

Part 1: Synthesis of (S)-N-Boc-L-proline

This protocol details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate.

Materials:

-

L-proline

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Ethyl ether

Procedure:

-

To a solution of L-proline (0.5 g, 4.35 mmol) in dichloromethane (10 mL), add triethylamine (0.7 mL).

-

Add di-tert-butyl dicarbonate (1.4 g, 6.42 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours. The initially cloudy white suspension will become a colorless solution.

-

Wash the organic phase sequentially with a saturated citric acid aqueous solution (3 mL), saturated NaCl aqueous solution (2 x 4 mL), and water.

-

Dry the organic phase over anhydrous MgSO₄ and filter.

-

Evaporate the solvent under reduced pressure. Upon cooling, the resulting colorless oil will solidify.

-

Wash the white solid with a small amount of ethyl ether and dry to obtain (S)-N-Boc-L-proline.

Quantitative Data for (S)-N-Boc-L-proline Synthesis:

| Parameter | Value | Reference |

| Starting Material | L-proline | [1] |

| Product | (S)-N-Boc-L-proline | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Typical Yield | High | [1] |

| Appearance | White solid | [1] |

Part 2: Synthesis of this compound from (S)-N-Boc-L-proline

This protocol describes the reduction of the carboxylic acid of N-Boc-L-proline to the primary alcohol via a mixed anhydride intermediate.

Materials:

-

(S)-N-Boc-L-proline

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Ethyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-N-Boc-L-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 equivalents) dropwise to the stirred solution.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir for 15-30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (2-3 equivalents) in a small amount of water or methanol.

-

Cool the NaBH₄ solution to 0 °C and add it portion-wise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Add ethyl acetate to dilute the reaction mixture.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data for this compound Synthesis and Characterization:

| Parameter | Value | Reference |

| Starting Material | (S)-N-Boc-L-proline | |

| Product | This compound | |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 62-64 °C | |

| Optical Rotation [α]D²¹ | -48° (c = 1.3 in chloroform) | |

| Typical Yield | Good to excellent |

Synthesis Workflow and Logic

The overall synthetic pathway from L-proline to this compound is a sequential process involving protection followed by reduction. The logic is to first deactivate the nucleophilic amine to prevent side reactions during the reduction of the carboxylic acid.

References

Application Notes and Protocol for Boc Protection of L-Prolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2] L-prolinol, a chiral amino alcohol, is a valuable building block in the synthesis of a variety of pharmaceuticals and chiral catalysts.[3][4] The protection of the secondary amine in L-prolinol as its N-Boc derivative, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a critical step to enable selective reactions at the hydroxyl group and prevent undesired side reactions of the amine.[3][5]

This document provides a detailed protocol for the Boc protection of L-prolinol using di-tert-butyl dicarbonate (Boc₂O). The procedure is robust, scalable, and yields the desired product in high purity.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the secondary amine of L-prolinol on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes to isobutylene and carbon dioxide.

Data Presentation

The following table summarizes the key quantitative data for the Boc protection of L-prolinol.

| Parameter | Value | Notes |

| Reactants | ||

| L-prolinol | 1.0 eq | |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 eq | A slight excess ensures complete reaction. |

| Triethylamine (Et₃N) | 1.1 - 1.5 eq | Acts as a base to facilitate the reaction. |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | 10 mL / g of L-prolinol | Anhydrous solvent is recommended. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |

| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by TLC. |

| Work-up & Purification | ||

| Washing solutions | Saturated aq. NaHCO₃, Water, Brine | To remove unreacted reagents and byproducts. |

| Drying agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification Method | Flash column chromatography | Typically using a gradient of ethyl acetate in hexanes. |

| Expected Yield | >90% | Yields are typically high for this reaction. |

Experimental Protocol

Materials:

-

L-prolinol

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-prolinol (1.0 eq). Dissolve the L-prolinol in anhydrous dichloromethane (10 mL per gram of L-prolinol).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-prolinol) is consumed.

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove excess Boc₂O and acidic byproducts.

-

Deionized water (2 x volume of organic layer).

-

Brine (1 x volume of organic layer) to aid in the separation of layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-L-prolinol as a white solid or colorless oil.[3]

Characterization:

The final product, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation can be measured to confirm the enantiomeric purity.[3]

Storage:

Store the purified N-Boc-L-prolinol in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation.[5]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the Boc protection of L-prolinol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of N-Boc-L-prolinol.

References

Application Notes and Protocols: (S)-(-)-N-Boc-prolinol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals